3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol
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Overview
Description
3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol typically involves the reaction of 4-amino-1H-1,2,3-triazole with a phenolic compound under specific conditions. . This reaction is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole and phenol derivatives.
Scientific Research Applications
3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions, which play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar applications in pharmaceuticals and agrochemicals.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
Uniqueness: 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-[(4-aminotriazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-6-13(12-11-9)5-7-2-1-3-8(14)4-7/h1-4,6,14H,5,10H2 |
InChI Key |
OMKUUOJDDNXCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN2C=C(N=N2)N |
Origin of Product |
United States |
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